![molecular formula C9H4BrF2NO2 B1413362 2-Bromo-4-cyano-3-(difluoromethyl)benzoic acid CAS No. 1805411-79-3](/img/structure/B1413362.png)
2-Bromo-4-cyano-3-(difluoromethyl)benzoic acid
Overview
Description
2-Bromo-4-cyano-3-(difluoromethyl)benzoic acid is a chemical compound used for pharmaceutical testing . It is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of similar compounds involves the use of appropriate substrates and reagents . For instance, a solution of the substrate and CBr4 in anhydrous MeCN is stirred and irradiated with a 60W 400nm LED at room temperature . After the reaction is complete, the solvent is evaporated under reduced pressure .Molecular Structure Analysis
The molecular formula of 2-Bromo-4-cyano-3-(difluoromethyl)benzoic acid is C9H4BrF2NO2. The molecular weight is 276.03 g/mol.Safety and Hazards
2-Bromo-4-cyano-3-(difluoromethyl)benzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, it is advised to wash with plenty of soap and water and seek medical attention if irritation persists .
properties
IUPAC Name |
2-bromo-4-cyano-3-(difluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2/c10-7-5(9(14)15)2-1-4(3-13)6(7)8(11)12/h1-2,8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIXKXZVWWEQTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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